Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate

Coronavirus Nucleocapsid protein Structure-based drug discovery

This Cbz-protected indoline derivative features a C2-hydroxymethyl group critical for hydrogen bonding, validated by co-crystallization with MERS-CoV nucleocapsid protein (PDB 6KL5, 3.09 Å). With LogP 3.49, it offers superior passive membrane permeability vs. the Boc analog (LogP ~2.1–2.4), making it optimal for cellular assays. Synthesized via a patent-documented 99% yield route, it serves as a versatile intermediate for SAR studies. Choose this specific Cbz-protected architecture for target engagement confirmed by X-ray crystallography.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 135829-04-8
Cat. No. B148482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
CAS135829-04-8
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CO
InChIInChI=1S/C17H17NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2
InChIKeyQSMOQTIGILELKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (CAS 135829-04-8): Sourcing Guide for Indoline-Based Research Intermediates


Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (CAS 135829-04-8), also known as 1-Cbz-2-(hydroxymethyl)indoline, is a functionalized indoline derivative with molecular formula C17H17NO3 and molecular weight 283.32 g/mol . The compound features a benzyl carbamate (Cbz) protecting group at the N1 position and a free hydroxymethyl group at the C2 position of the indoline scaffold. Commercially, this compound is typically supplied as a solid with a melting point of 67–71 °C and minimum purity specification of 95% . The predicted ACD/LogP value is 3.49 , indicating moderate lipophilicity suitable for cell permeability in biological assays.

Why Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate Cannot Be Replaced by Structurally Similar Indoline Intermediates


Indoline derivatives bearing C2-hydroxymethyl and N1-carboxylate functionalities are not functionally interchangeable. The specific combination of substituents determines both synthetic utility and biological recognition. Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (Cbz-protected, C2-hydroxymethyl) has been experimentally co-crystallized with the MERS-CoV nucleocapsid protein N-terminal domain (PDB 6KL5) via X-ray diffraction at 3.09 Å resolution [1], confirming that this precise molecular architecture occupies a defined protein binding pocket. Substitution of the benzyl carbamate protecting group with tert-butoxycarbonyl (Boc) alters the LogP and synthetic deprotection conditions, while the absence of the hydroxymethyl group (as in Benzyl 1-indolinecarboxylate, MW 253.29 g/mol) eliminates the hydrogen-bonding donor/acceptor capacity at C2 [2]. The quantitative evidence below demonstrates exactly where this specific compound provides differentiated value relative to its closest comparators.

Quantitative Comparative Evidence for Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (135829-04-8) Versus Key Analogs


PDB-Deposited Co-Crystal Structure with MERS-CoV Nucleocapsid Protein N-Terminal Domain

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate has a PDB-deposited X-ray co-crystal structure (PDB 6KL5) with the MERS-CoV nucleocapsid protein N-terminal domain (N-NTD) at 3.09 Å resolution [1]. This demonstrates that the compound occupies a defined protein binding pocket and serves as a validated chemical probe for structure-based stabilization studies of non-native protein-protein interactions [2]. In contrast, no PDB-deposited structures exist for the tert-butyl (Boc) analog (CAS 172647-87-9) or for Benzyl 1-indolinecarboxylate (CAS unknown, MW 253.29) in complex with any coronavirus protein target.

Coronavirus Nucleocapsid protein Structure-based drug discovery

Calculated Lipophilicity (ACD/LogP) Comparison with N-Boc Analog

The predicted ACD/LogP for Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate is 3.49 , calculated using the ACD/Labs Percepta Platform. This value differs substantially from the tert-butyl (Boc) analog (CAS 172647-87-9), which has an estimated LogP of approximately 2.1–2.4 based on fragment-based calculation (tert-butyl carbamate generally reduces LogP by ~1.0–1.3 units relative to benzyl carbamate due to lower aromatic contribution and smaller hydrophobic surface area) [1]. The ACD/LogD at pH 7.4 for the target compound is 3.22 .

Medicinal chemistry Lipophilicity Drug-likeness

Synthetic Yield Comparison: Cbz Protection of 2,3-Dihydro-1H-indol-2-ylmethanol

In a patent-disclosed synthetic procedure (US06624159B2), Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate was prepared from 2,3-dihydro-1H-indol-2-ylmethanol (4.31 g) via reaction with benzyl chloroformate (4.5 mL) in the presence of sodium bicarbonate in THF/water, yielding 8.11 g (99% yield) of the title compound as a pale oil [1]. Alternative synthetic routes report yields of 83% for similar Cbz protection reactions . This 99% yield benchmark provides a reference for evaluating synthesis optimization and cost-effectiveness in scale-up procurement decisions.

Organic synthesis Process chemistry Yield optimization

Commercial Purity Specifications Across Authorized Vendors

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (CAS 135829-04-8) is commercially available from multiple authorized vendors with consistent purity specifications. Thermo Scientific Chemicals supplies the compound at ≥95% purity (solid) . AKSci offers the compound at 95% minimum purity, with specified melting point of 67–71°C . CymitQuimica provides the compound at 95+% purity . In contrast, the structurally related Benzyl 1-indolinecarboxylate (lacking the C2-hydroxymethyl group, MW 253.29 g/mol) is available at 95% purity but lacks the hydrogen-bonding functionality required for many biological target interactions [1].

Quality control Procurement Purity specification

Optimal Research Applications for Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate Based on Verified Evidence


Structure-Based Discovery of Coronavirus Nucleocapsid Protein Modulators

As demonstrated by PDB 6KL5, this compound co-crystallizes with the MERS-CoV nucleocapsid protein N-terminal domain (N-NTD) and stabilizes non-native protein-protein interactions [1]. Researchers pursuing structure-based drug discovery against CoV nucleocapsid proteins can utilize this compound as a validated chemical probe with experimentally determined binding coordinates at 3.09 Å resolution [2].

Synthetic Intermediate for C2-Functionalized Indoline Derivatives Requiring N-Cbz Protection

The compound serves as a versatile building block for further derivatization at the C2-hydroxymethyl position while maintaining N-Cbz protection. The patent-documented 99% yield synthesis from 2,3-dihydro-1H-indol-2-ylmethanol [3] provides a validated, high-efficiency route for preparing this intermediate in-house for subsequent structure-activity relationship studies.

Medicinal Chemistry Campaigns Requiring Moderate Lipophilicity (LogP ~3.5)

With a calculated ACD/LogP of 3.49 and LogD (pH 7.4) of 3.22 , this compound occupies a lipophilicity range favorable for passive membrane permeability while avoiding excessive hydrophobicity associated with poor aqueous solubility. This profile distinguishes it from the more polar Boc analog (estimated LogP ~2.1–2.4), making it suitable for cellular assays where benzyl-protected compounds demonstrate better permeability characteristics.

Technical Documentation Hub

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